molecular formula C9H16N2O B3081739 N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide CAS No. 1109791-16-3

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B3081739
CAS No.: 1109791-16-3
M. Wt: 168.24
InChI Key: XOXSBDNCEBIBQH-QMMMGPOBSA-N
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Description

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide is a chemical compound with a molecular formula of C9H16N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide typically involves the condensation of piperidine derivatives with cyclopropanecarboxylic acid or its derivatives. One common method is the reductive amination of piperidine with cyclopropanecarboxylic acid using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted piperidine or cyclopropane compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted piperidine and cyclopropane derivatives, amides, carboxylic acids, and alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a cyclopropane moiety makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-8-2-1-5-10-6-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXSBDNCEBIBQH-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide
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N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide
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N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide
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N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide
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N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide
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N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide

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